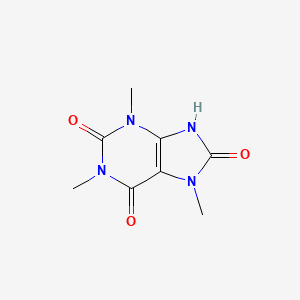
1,3,7-トリメチル尿酸
概要
説明
科学的研究の応用
1,3,7-Trimethyluric acid has several scientific research applications, including:
作用機序
1,3,7-トリメチル尿酸は、さまざまな分子標的と経路を通じてその効果を発揮します。
抗酸化活性: この化合物は、ヒドロキシルラジカルを捕捉し、脂質過酸化を阻害し、細胞を酸化損傷から保護します。.
代謝: これは、さまざまな異物の代謝において重要な役割を果たすシトクロムP450酵素の作用によってカフェインから形成されます。.
6. 類似の化合物との比較
1,3,7-トリメチル尿酸は、その特定の構造と特性により、他の類似の化合物と比較してユニークです。 いくつかの類似の化合物には以下が含まれます。
カフェイン(1,3,7-トリメチルキサンチン): コーヒー、紅茶、その他の飲料に含まれる広く消費されている刺激剤.
テオブロミン(3,7-ジメチルキサンチン): カカオとチョコレートに含まれており、カフェインと同様の刺激効果がありますが、カフェインほど強力ではありません。.
テオフィリン(1,3-ジメチルキサンチン): 喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に薬として使用されます。.
1,3,7-トリメチル尿酸は、カフェインのマイナーな代謝物としての役割とその潜在的な抗酸化特性により際立っています。 .
生化学分析
Biochemical Properties
1,3,7-Trimethyluric acid plays a role in various biochemical reactions. It is formed from caffeine by the action of cytochrome P450 enzymes, specifically CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes metabolize caffeine into 1,3,7-Trimethyluric acid, which can then participate in further biochemical reactions. For instance, 1,3,7-Trimethyluric acid scavenges hydroxyl radicals and inhibits lipid peroxidation in isolated human erythrocyte membranes . This indicates its potential role in protecting cells from oxidative damage.
Cellular Effects
1,3,7-Trimethyluric acid influences various cellular processes. It has been shown to scavenge hydroxyl radicals, which can protect cells from oxidative stress . Additionally, it inhibits lipid peroxidation, which is a process that can damage cell membranes and lead to cell death . These effects suggest that 1,3,7-Trimethyluric acid may play a protective role in cells, particularly in conditions of oxidative stress.
Molecular Mechanism
At the molecular level, 1,3,7-Trimethyluric acid exerts its effects through several mechanisms. It binds to and scavenges hydroxyl radicals, thereby reducing oxidative stress . Additionally, it inhibits lipid peroxidation, which helps maintain the integrity of cell membranes . These actions are likely mediated by its interactions with various biomolecules, including enzymes and proteins involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,7-Trimethyluric acid can change over time. The compound is relatively stable, with a high melting point of 300°C . Its long-term effects on cellular function have not been extensively studied.
Metabolic Pathways
1,3,7-Trimethyluric acid is involved in the metabolism of caffeine. It is formed from caffeine by the action of cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes convert caffeine into 1,3,7-Trimethyluric acid, which can then participate in further metabolic reactions. The compound is also involved in the degradation of caffeine, ultimately leading to the formation of other metabolites .
Transport and Distribution
Within cells and tissues, 1,3,7-Trimethyluric acid is transported and distributed by various mechanisms. It is relatively insoluble in water but can dissolve in organic solvents such as chloroform and ethanol . This suggests that it may be transported within cells by binding to specific transporters or proteins that facilitate its movement through the cell membrane.
Subcellular Localization
The subcellular localization of 1,3,7-Trimethyluric acid can influence its activity and function. It has been shown to localize in the nucleus and cytoplasm of cells . This localization may be directed by specific targeting signals or post-translational modifications that guide the compound to these compartments. The presence of 1,3,7-Trimethyluric acid in the nucleus and cytoplasm suggests that it may play a role in regulating gene expression and other nuclear processes.
準備方法
合成経路と反応条件
1,3,7-トリメチル尿酸は、カフェインの酸化によって合成できます。 過塩素酸または硫酸中の過マンガン酸イオンを使用してカフェインを酸化すると、1,3,7-トリメチル尿酸が主要な酸化生成物として生成されます。 . 反応条件には、酸化プロセスを促進するために酸性環境を維持することが含まれます。
工業生産方法
工業的な環境では、1,3,7-トリメチル尿酸の生産は、カフェインの微生物分解によって達成できます。 シュードモナス・プティダなどの特定の細菌種は、カフェインオキシダーゼなどの酵素を使用してカフェインを直接1,3,7-トリメチル尿酸に酸化することができます。 . このバイオテクノロジーアプローチは、この化合物を生産するための効率的かつ環境に優しい方法を提供します。
化学反応の分析
反応の種類
1,3,7-トリメチル尿酸は、以下を含むさまざまな化学反応を起こします。
酸化: 前述のように、カフェインは酸化されて1,3,7-トリメチル尿酸を生成できます。.
水酸化: 1,3,7-トリメチル尿酸は、NADH依存性トリメチル尿酸モノオキシゲナーゼによって1,3,7-トリメチル-5-ヒドロキシイソ尿酸(TM-HIU)に水酸化できます。.
一般的な試薬と条件
酸化: 過塩素酸または硫酸中の過マンガン酸イオン.
水酸化: NADH依存性トリメチル尿酸モノオキシゲナーゼ.
生成される主な生成物
酸化: 1,3,7-トリメチル尿酸.
4. 科学研究への応用
1,3,7-トリメチル尿酸は、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
1,3,7-Trimethyluric acid is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Caffeine (1,3,7-Trimethylxanthine): A widely consumed stimulant found in coffee, tea, and other beverages.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, it has similar stimulant effects but is less potent than caffeine.
Theophylline (1,3-Dimethylxanthine): Used in medicine to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
1,3,7-Trimethyluric acid stands out due to its role as a minor metabolite of caffeine and its potential antioxidant properties .
特性
IUPAC Name |
1,3,7-trimethyl-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202496 | |
| Record name | 1,3,7-Trimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3,7-Trimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.5 mg/mL at 15 °C | |
| Record name | 1,3,7-Trimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5415-44-1 | |
| Record name | 1,3,7-Trimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,7-Trimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5415-44-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5415-44-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,7-Trimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,3,7-trimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLURIC ACID, 1,3,7- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61UN6MHB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3,7-Trimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 1,3,7-Trimethyluric Acid in the human body?
A1: 1,3,7-Trimethyluric Acid is primarily formed as a metabolite of caffeine through the 8-hydroxylation pathway mediated by cytochrome P450 enzymes, particularly CYP3A4. [, , , ]
Q2: How does the metabolism of caffeine to 1,3,7-Trimethyluric Acid vary between species?
A2: Significant interspecies variations exist in caffeine metabolism, leading to different ratios of metabolites. For example, rats exhibit a higher capacity for 1-methyldemethylation compared to Chinese hamsters and mice, resulting in higher 14CO2 production from [1-Me14C]caffeine. [] Rats also excrete more trimethyl derivatives of caffeine, including 1,3,7-Trimethyluric Acid, compared to the other two species. []
Q3: Can other compounds influence the formation of 1,3,7-Trimethyluric Acid from caffeine?
A3: Yes, certain drugs can affect 1,3,7-Trimethyluric Acid formation. For instance, phenothiazine neuroleptics, like levomepromazine, can inhibit CYP3A2, thereby affecting caffeine's 8-hydroxylation and reducing 1,3,7-Trimethyluric Acid production. [] Conversely, allopurinol, which alters theophylline metabolism, can indirectly affect 1,3,7-Trimethyluric Acid levels. []
Q4: Can 1,3,7-Trimethyluric Acid, along with other caffeine metabolites, impact acetaminophen toxicity?
A4: Studies show that caffeine and its primary metabolites, including 1,3,7-Trimethyluric Acid, can antagonize acetaminophen-induced hepatotoxicity in mice. [, ] This protective effect is thought to arise from competitive inhibition of cytochrome P-450 enzymes responsible for metabolizing acetaminophen into its toxic metabolite. [, ]
Q5: Does 1,3,7-Trimethyluric Acid play a role in caffeine's anti-obesity effects?
A5: While caffeine itself doesn't hinder adipocyte differentiation, it, along with its metabolites like 1,3,7-Trimethyluric Acid, can suppress lipid accumulation in mature adipocytes. [] Additionally, caffeine and its metabolites can inhibit insulin-stimulated glucose uptake in adipocytes. [] These findings suggest a potential role of 1,3,7-Trimethyluric Acid in mediating some of caffeine's anti-obesity effects.
Q6: What is the molecular formula and weight of 1,3,7-Trimethyluric Acid?
A6: The molecular formula of 1,3,7-Trimethyluric Acid is C8H10N4O3, and its molecular weight is 210.19 g/mol. [, ]
Q7: Does the structure of 1,3,7-Trimethyluric Acid influence its binding to proteins?
A7: Research indicates that the structural features of 1,3,7-Trimethyluric Acid and related xanthine compounds play a role in their binding affinity to proteins like bovine serum albumin. [] The presence of a formal charge on the molecule generally enhances its interaction with the protein. []
Q8: What is known about the crystal structure of enzymes involved in 1,3,7-Trimethyluric Acid synthesis?
A8: Recent studies have determined the crystal structure of tea N9-methyltransferase CkTcS, an enzyme involved in theacrine biosynthesis. [] This enzyme utilizes 1,3,7-Trimethyluric Acid as a substrate to produce theacrine, a caffeine analog. []
Q9: Can 1,3,7-Trimethyluric Acid be synthesized through microbial activity?
A9: Yes, a mixed culture consortium of Klebsiella and Rhodococcus strains has been shown to oxidize caffeine to 1,3,7-Trimethyluric Acid. [] This microbial system doesn't rely on the typical N-demethylation pathway but instead utilizes a novel C-8 oxidation mechanism. []
Q10: What are the characteristics of the enzyme caffeine oxidase involved in 1,3,7-Trimethyluric Acid production?
A10: Caffeine oxidase, the enzyme responsible for converting caffeine to 1,3,7-Trimethyluric Acid in the aforementioned microbial consortium, has been purified and partially characterized. [] It's a flavoprotein with a subunit molecular mass of 85 kDa and utilizes electron acceptors like dichlorophenol indophenol and cytochrome c. [] Notably, caffeine oxidase exhibits a different inhibition profile compared to traditional xanthine oxidase. []
Q11: How does 1,3,7-Trimethyluric Acid behave under oxidative stress conditions?
A11: 1,3,7-Trimethyluric Acid can form in coffee as a result of oxidative processes involving iron and hydrogen peroxide. [] Its presence in coffee indicates caffeine's antioxidant activity within the beverage. []
Q12: Is 1,3,7-Trimethyluric Acid susceptible to oxidation by other chemical agents?
A12: Yes, 1,3,7-Trimethyluric Acid can be oxidized by various agents. For example, permanganate ions in acidic solutions can oxidize caffeine to 1,3,7-Trimethyluric Acid, following a complex kinetic mechanism. []
Q13: Can 1,3,7-Trimethyluric Acid be degraded using advanced oxidation processes?
A13: Research shows that sono-Fenton treatment effectively degrades caffeine-containing waters, with 1,3,7-Trimethyluric Acid being one of the identified byproducts. [, ] The process involves the generation of hydroxyl radicals through the reaction of ferrous ions and hydrogen peroxide under ultrasonic irradiation. [, ]
Q14: What happens when 1,3,7-Trimethyluric Acid is formed during caffeine degradation by sono-Fenton treatment?
A14: The formation of 1,3,7-Trimethyluric Acid and other byproducts during the sono-Fenton treatment of caffeine-containing water can lead to changes in the water's physical characteristics. [, ] The interaction of iron complexes with these byproducts can induce a brown color, increase turbidity, and enhance the degree of aromaticity in the treated water. [, ]
Q15: Can 1,3,7-Trimethyluric Acid be used to study ligand interactions within biological systems?
A15: Yes, 1,3,7-Trimethyluric Acid has been used as a model ligand to study access channels and ligand channeling in Cytochrome P450 3A4. [] Computational techniques like bias-exchange metadynamics have been employed to simulate and understand the energetics and conformational changes associated with 1,3,7-Trimethyluric Acid's interaction with this enzyme. []
Q16: Does 1,3,7-Trimethyluric Acid possess antioxidant properties?
A16: Studies suggest that 1,3,7-Trimethyluric Acid, along with other methylated uric acid analogs, can act as antioxidants. [, , ] These compounds demonstrate an ability to inhibit lipid peroxidation induced by hydrogen peroxide and ozone. [] The antioxidant capacity of 1,3,7-Trimethyluric Acid has been attributed to its ability to scavenge hydroxyl radicals. []
Q17: What analytical techniques are commonly used to study caffeine and its metabolites, including 1,3,7-Trimethyluric Acid?
A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely used for the analysis of caffeine and its metabolites. [, , , , ] Capillary electrophoresis (CE) has also been employed in combination with HPLC for a more comprehensive analysis of these compounds. []
Q18: Can the ratio of caffeine to 1,3,7-Trimethyluric Acid be used as a biomarker?
A18: Research suggests that the ratio of caffeine to 1,3,7-Trimethyluric Acid in urine can potentially serve as a dietary biomarker to assess variability in cytochrome P450 3A activity. []
Q19: What other urinary biomarkers have been investigated in relation to caffeine consumption?
A19: Urine levels of caffeine and several of its metabolites, including paraxanthine, theophylline, 1‐methylxanthine, 1‐methyluric acid, 1,3‐dimethyluric acid, 1,7‐dimethyluric acid, and 5‐acetylamino‐6‐amino‐3‐methyluracil, have shown a moderate correlation with reported caffeine intake. [, ] These findings suggest their potential utility as biomarkers for caffeine intake assessment.
Q20: What statistical methods have been applied to analyze urine caffeine and its metabolites?
A20: Principal components analysis (PCA) has been employed to investigate the relationships between urinary caffeine and its metabolites. [] This approach revealed distinct groupings of metabolites based on their correlation with caffeine intake, suggesting different metabolic pathways and potential utility for assessing intake and metabolism. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




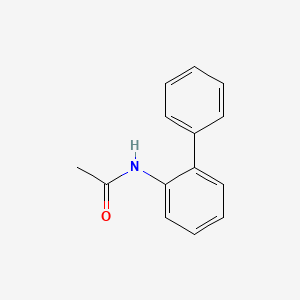
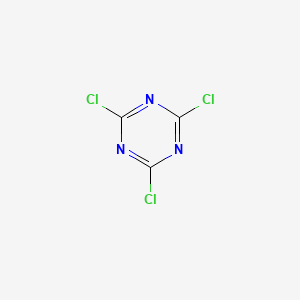
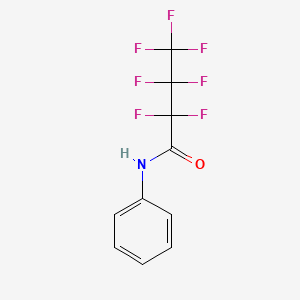

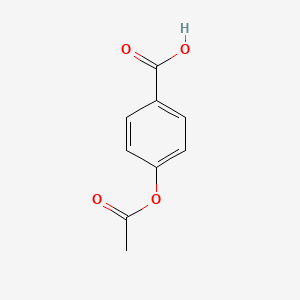
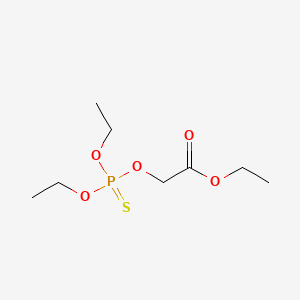
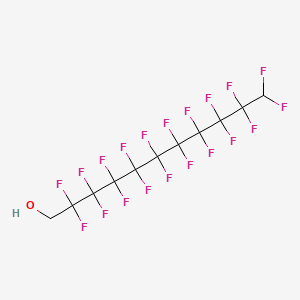

![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
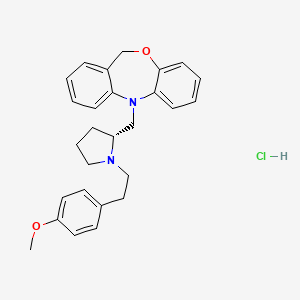
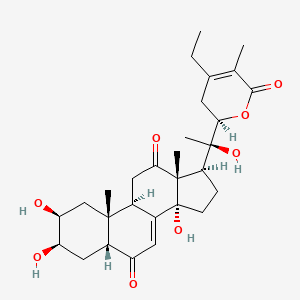
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
